![molecular formula C14H27NOSi B11863109 2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile CAS No. 91390-83-9](/img/structure/B11863109.png)
2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring a nitrile group and a trimethylsilyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylcyclohexanone.
Formation of the Trimethylsilyl Ether: The ketone is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Introduction of the Nitrile Group: The trimethylsilyl ether is then treated with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
Uniqueness
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to its combination of a nitrile group and a trimethylsilyl ether group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
91390-83-9 |
|---|---|
Molekularformel |
C14H27NOSi |
Molekulargewicht |
253.45 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H27NOSi/c1-12(2)9-8-10-13(3,4)14(12,11-15)16-17(5,6)7/h8-10H2,1-7H3 |
InChI-Schlüssel |
JMHZYTMMPVVYDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1(C#N)O[Si](C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


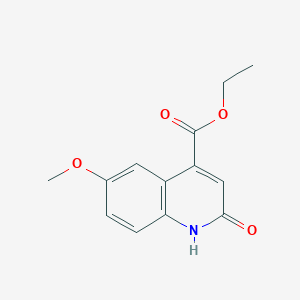
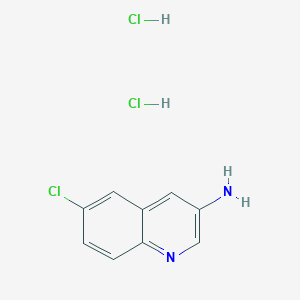



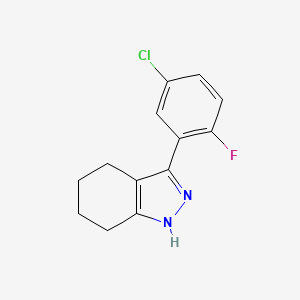
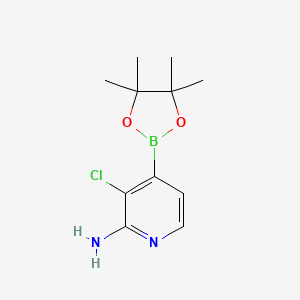



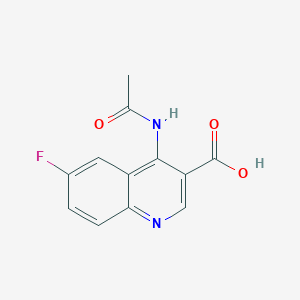
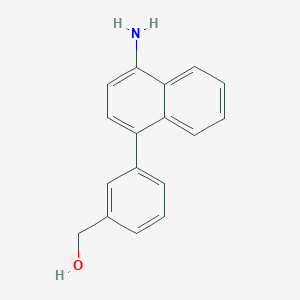
![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)

